molecular formula C14H11FN2OS2 B11469338 3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11469338
M. Wt: 306.4 g/mol
InChI Key: QIGYSHUNXHHHHP-UHFFFAOYSA-N
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Description

    3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a fused thieno-pyrimidine ring system.

  • It contains a fluorophenyl group at the 3-position, two methyl groups at the 5- and 6-positions, and a sulfur atom at the 2-position.
  • This compound has attracted attention due to its potential biological activities and synthetic versatility.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions can yield derivatives with modified substituents or functional groups.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Exploring its antimicrobial, antitumor, or anti-inflammatory properties.

      Industry: Assessing its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C14H11FN2OS2

    Molecular Weight

    306.4 g/mol

    IUPAC Name

    3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C14H11FN2OS2/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19)

    InChI Key

    QIGYSHUNXHHHHP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C

    Origin of Product

    United States

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